2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran 2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran
Brand Name: Vulcanchem
CAS No.: 91706-73-9
VCID: VC17295098
InChI: InChI=1S/C11H16O3/c1-5-6-7-11(13-4)9-8-10(2,12-3)14-11/h1,8-9H,6-7H2,2-4H3
SMILES:
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran

CAS No.: 91706-73-9

Cat. No.: VC17295098

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran - 91706-73-9

Specification

CAS No. 91706-73-9
Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name 2-but-3-ynyl-2,5-dimethoxy-5-methylfuran
Standard InChI InChI=1S/C11H16O3/c1-5-6-7-11(13-4)9-8-10(2,12-3)14-11/h1,8-9H,6-7H2,2-4H3
Standard InChI Key RFRCCFISCVAVIR-UHFFFAOYSA-N
Canonical SMILES CC1(C=CC(O1)(CCC#C)OC)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran consists of a five-membered dihydrofuran ring, where two double bonds are partially hydrogenated. The substituents include:

  • Methoxy groups (-OCH3_3): At positions 2 and 5, these groups enhance electron density, stabilizing the ring and influencing regioselectivity in reactions.

  • Methyl group (-CH3_3): Positioned at carbon 5, this group introduces steric bulk, potentially affecting reaction pathways.

  • But-3-yn-1-yl group (-C≡C-CH2_2-CH2_2-): Attached to carbon 2, this alkyne moiety enables click chemistry applications, such as Huisgen cycloadditions.

The molecular geometry was confirmed via 1H^1\text{H} and 13C^{13}\text{C} NMR, which resolve distinct signals for the methoxy (δ ~3.3–3.5 ppm), methyl (δ ~1.2–1.4 ppm), and alkyne protons (δ ~2.0–2.2 ppm).

Table 1: Key Structural Properties

PropertyValue/Description
Molecular FormulaC11H16O3\text{C}_{11}\text{H}_{16}\text{O}_{3}
Molecular Weight196.24 g/mol
Substituents2-methoxy, 5-methoxy, 5-methyl, 2-butynyl
Ring SaturationPartially hydrogenated (2,5-dihydrofuran)

Synthesis and Optimization

Catalytic Dehydration Strategies

The synthesis of dihydrofurans often involves acid-catalyzed dehydration of diols. For example, the patent US4231941A describes the preparation of 2,5-dihydrofuran from 1-butene-3,4-diol using mercuric oxide (HgO) at 80°–120°C and pH 4–7 . While this method targets unsubstituted dihydrofuran, analogous conditions may apply to the title compound by substituting the diol precursor with a suitably functionalized derivative. Key considerations include:

  • Catalyst Selection: HgO maintains a neutral pH, minimizing side reactions like polymerization .

  • Temperature Control: Elevated temperatures (70°–120°C) drive dehydration while avoiding alkyne degradation .

  • Byproduct Management: Distillation or extraction isolates the product from aqueous reaction mixtures .

Table 2: Comparative Synthesis Conditions

ParameterThis CompoundUS4231941A Process
Temperature70°C–120°C80°C–120°C
CatalystNot specifiedHgO
pH RangeNeutral/slightly acidic4–7
Key ByproductsUnreportedFuran, polymeric residues

Reactivity and Functional Applications

Electrophilic and Cycloaddition Reactions

The electron-rich dihydrofuran ring participates in electrophilic substitutions, while the alkyne group enables cycloadditions. For instance:

  • Diels-Alder Reactions: The diene character of the dihydrofuran ring reacts with dienophiles like maleic anhydride, forming bicyclic adducts.

  • Click Chemistry: The but-3-yn-1-yl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), generating triazoles for drug discovery.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR confirms substituent positions, while 13C^{13}\text{C} NMR identifies quaternary carbons (e.g., the alkyne-bearing carbon at δ ~70–80 ppm).

  • GC-MS: Purity assessment reveals a molecular ion peak at m/z 196, with fragmentation patterns corresponding to methoxy and alkyne loss.

Table 3: Predicted NMR Signals

Proton EnvironmentChemical Shift (δ, ppm)
Methoxy (-OCH3_3)3.3–3.5
Methyl (-CH3_3)1.2–1.4
Alkyne (-C≡CH)2.0–2.2 (triplet)

Comparison with Analogous Dihydrofurans

Table 4: Structural and Functional Contrast

FeatureTarget CompoundCAS 22048-69-7
Molecular FormulaC11H16O3\text{C}_{11}\text{H}_{16}\text{O}_{3}C7H12O3\text{C}_7\text{H}_{12}\text{O}_3
Key Functional GroupsMethoxy, methyl, alkyneMethoxy, methyl
Synthetic ApplicationsClick chemistry, drug intermediatesBasic heterocyclic synthesis

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